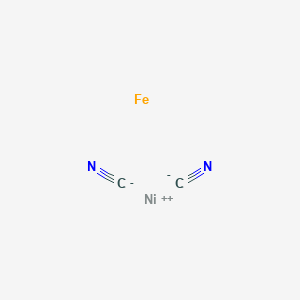
Nickel(2+) cyanide--iron (1/2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+) cyanide–iron (1/2/1) is a coordination compound consisting of nickel, iron, and cyanide ions
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(2+) cyanide–iron (1/2/1) can be synthesized through the reaction of nickel(II) salts with iron(II) salts in the presence of cyanide ions. One common method involves mixing aqueous solutions of nickel(II) nitrate and iron(II) sulfate with potassium cyanide. The reaction proceeds under controlled conditions, typically at room temperature, to form the desired coordination compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Nickel(2+) cyanide–iron (1/2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: Cyanide ions in the compound can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligands like chloride or bromide ions in aqueous or organic solvents.
Major Products Formed:
Oxidation: Formation of nickel(III) or iron(III) complexes.
Reduction: Formation of nickel(I) or iron(I) complexes.
Substitution: Formation of new coordination compounds with different ligands.
Scientific Research Applications
Nickel(2+) cyanide–iron (1/2/1) has diverse applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying metalloenzymes.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electroplating processes and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism by which Nickel(2+) cyanide–iron (1/2/1) exerts its effects involves coordination chemistry principles. The cyanide ions act as ligands, coordinating with the nickel and iron centers to form a stable complex. This coordination influences the electronic structure and reactivity of the metal centers, enabling the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Nickel(II) cyanide: A simpler coordination compound with only nickel and cyanide ions.
Iron(II) cyanide: Contains iron and cyanide ions, with different chemical properties compared to the nickel-iron complex.
Cobalt(II) cyanide: Another transition metal cyanide complex with cobalt instead of nickel or iron.
Uniqueness: Nickel(2+) cyanide–iron (1/2/1) is unique due to the presence of both nickel and iron in the same coordination environment. This dual-metal system provides distinct electronic and catalytic properties, making it valuable for specific applications that cannot be achieved with single-metal cyanide complexes.
Properties
CAS No. |
39346-02-6 |
|---|---|
Molecular Formula |
C2FeN2Ni |
Molecular Weight |
166.57 g/mol |
IUPAC Name |
iron;nickel(2+);dicyanide |
InChI |
InChI=1S/2CN.Fe.Ni/c2*1-2;;/q2*-1;;+2 |
InChI Key |
KZNIBGAMFOBMLN-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[Fe].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


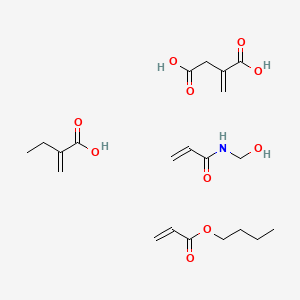
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
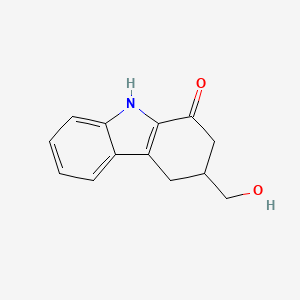
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
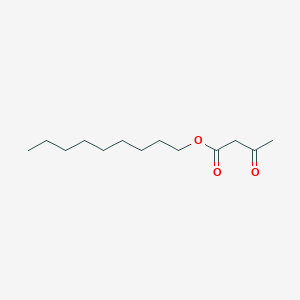

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
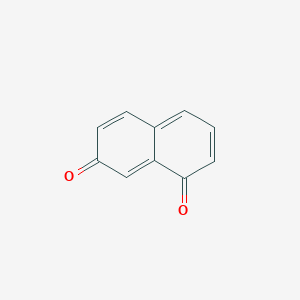
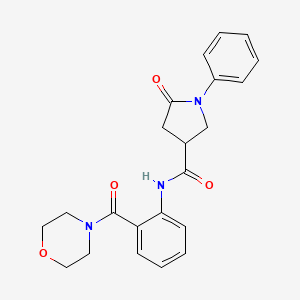
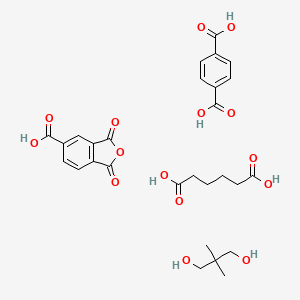
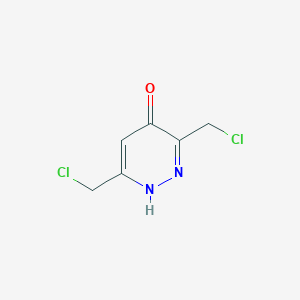
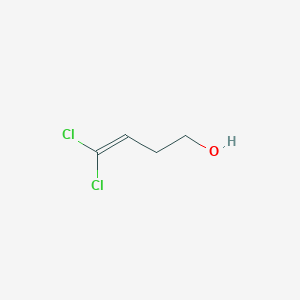
![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)
![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)
